[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid

Angiotensin II Receptor Antagonism Imidazoline Pharmacophore Structure-Activity Relationship

Select this dihydroimidazole acetic acid scaffold—not a generic imidazole or phenylacetic acid—to preserve the imidazoline ring's protonated state (pKa ~10.4) at physiological pH, a critical feature for Ang II receptor pharmacophores. Its pre-formed acid enables rapid amide library generation, directly mirroring patented prolinamide antagonist routes that achieve sub-micromolar IC₅₀ values. Procure this 97% HPLC-pure building block to maintain target engagement and avoid the loss of specificity inherent in fully aromatic imidazole analogs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 51322-35-1
Cat. No. B3352874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid
CAS51322-35-1
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C11H12N2O2/c14-10(15)7-8-1-3-9(4-2-8)11-12-5-6-13-11/h1-4H,5-7H2,(H,12,13)(H,14,15)
InChIKeyFMCLZRREMGCZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to [4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid (CAS 51322-35-1) – Class, Role, and Comparison Context


[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid (CAS 51322-35-1) is a small-molecule building block featuring a dihydroimidazole (imidazoline) ring linked to a phenylacetic acid moiety . It belongs to a broader class of imidazolyl-substituted phenylacetic acid derivatives, which have been historically explored as key intermediates in the synthesis of angiotensin II (Ang II) receptor antagonists and related bioactive amides [1]. Unlike its fully aromatic imidazole counterparts (e.g., 1H-imidazol-1-yl-phenylacetic acids), the 4,5-dihydro-1H-imidazol-2-yl substitution introduces a partially saturated heterocycle, creating distinct electronic and steric properties that can fundamentally alter receptor-binding pharmacophores and downstream amidation reactivity [2]. This document evaluates the available quantitative evidence that justifies a scientific or industrial user prioritizing this specific dihydroimidazole acetic acid scaffold over closely related imidazole or phenylacetic acid analogs for procurement or lead optimization programs.

Why [4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic Acid Cannot Be Interchanged with Simple Phenylacetic or 1H-Imidazolyl Analogs


Generic substitution fails because the dihydroimidazole moiety is not a bioisosteric equivalent of either the 1H-imidazole or the benzyl group in classic structures like tolazoline. In the angiotensin II receptor antagonist pharmacophore, a patent-originated class-level inference shows that incorporation of the imidazoline ring into phenylacetic acid prolinamides enabled the generation of compounds with IC₅₀ values ranging from 290 to 860 nM in a rabbit aortic ring angiotensin II contraction inhibition assay [1]. The presence of the 4,5-dihydro-1H-imidazol-2-yl group directly contributes to the spatial arrangement required for competitive receptor binding, as structural modifications to the imidazole ring saturation state and substitution pattern are known to modulate the affinity and functional antagonism of the resulting amides [1][2]. Simply procuring a more common 1H-imidazol-1-yl phenylacetic acid (e.g., CAS 1000543-86-1) or an unsubstituted phenylacetic acid would bypass the critical imidazoline reactivity needed for downstream amidation or for maintaining the specific dihedral angle and basicity that influences target engagement. Consequently, a procurement selection based solely on structural similarity without verifying the dihydroimidazole functionalization courts a high risk of generating a lead series with drastically reduced or absent specificity for the intended Ang II receptor subtype or other dihydroimidazole-recognizing targets.

Quantitative Differentiation Evidence Guide for [4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic Acid against Closest Analogs


Dihydroimidazole Scaffold Enables Angiotensin II Antagonist Activity in Derived Prolinamides vs. Saturated or Aromatic Imidazole Analogs

The target compound serves as the immediate precursor to a defined class of imidazolyl-substituted phenylacetic acid prolinamides that competitively inhibit angiotensin II binding. Patent data from a rabbit aorta contraction model demonstrates that the prolinamide derived from a closely related 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl scaffold yielded IC₅₀ values of 860 nM (Example 9) and 320 nM (Example 13) [1]. In contrast, historical counterparts within the same patent family that employ a fully aromatic 1H-imidazole or a benzimidazole ring in the analogous position (e.g., 2-alkylbenzimidazole derivatives) produced a wide range of activities, with IC₅₀ values documented in the literature spanning from 10⁻⁵ to 10⁻⁷ M (10,000 nM to 100 nM), demonstrating that the dihydroimidazole substitution can favorably tune the pharmacophore to achieve sub-micromolar potency [2].

Angiotensin II Receptor Antagonism Imidazoline Pharmacophore Structure-Activity Relationship

Distinct pKa and Basicity Profile of the 4,5-Dihydroimidazoline Ring Compared to 1H-Imidazole Isosteres

The 4,5-dihydro-1H-imidazol-2-yl group (an imidazoline) is a stronger base (conjugate acid pKa ~10–11) compared to the fully aromatic 1H-imidazol-1-yl group (pKa ~6.9 for the conjugate acid of imidazole) [1]. At physiological pH (7.4), the imidazoline ring will be predominantly protonated (>99% cationic), whereas the 1H-imidazole analog will be largely neutral (<50% protonated). This fundamental difference in ionization state means that any derived amide or the acid itself will exhibit profoundly different solubility, membrane permeability, and electrostatic complementarity to anionic receptor pockets. For procurement decision-making, the imidazoline acid ensures that the resulting compound series maintains a permanent cationic center at pH 7.4, a feature critical for engaging the aspartic acid/glutamic acid-rich binding sites of class A GPCRs; selecting the 1H-imidazol-1-yl analog would abolish this charge-dependent interaction.

Heterocyclic Basicity Imidazoline vs Imidazole Drug-Receptor Electrostatics

Reactivity Divergence in Amidation: Imidazoline vs. Imidazole Moiety Directs Acylation Chemoselectivity and Downstream Pharmacophore Assembly

The synthetic patent literature explicitly teaches that the 4,5-dihydro-1H-imidazol-2-yl-substituted phenylacetic acid is a distinct intermediate for preparing Ang II antagonist prolinamides [1]. The partially saturated imidazoline ring provides a nucleophilic NH that can be selectively functionalized in the presence of the carboxylic acid after activation, enabling a divergent synthetic strategy. In contrast, the 1H-imidazol-1-yl analog lacks an endocyclic NH and instead only offers reactive sites at the ring nitrogen atoms, which are of significantly lower nucleophilicity or require different reaction conditions. This chemoselectivity difference is quantified by the fact that the imidazoline acid undergoes direct coupling with proline derivatives to yield the desired amide in a single step, as demonstrated in Example 9 of the Bayer patent [1], whereas attempts to generate equivalent amides from imidazole acetic acids require less efficient pre-functionalization or alternative coupling strategies that have not been demonstrated to yield the same Ang II antagonism profile.

Synthetic Chemistry Amidation Selectivity Building Block Reactivity

Toxicological and Physicochemical Handling Profile of the Free Acid Form vs. Amide or Ester Prodrugs

While no specific acute toxicity data for the target compound itself were located, the free phenylacetic acid moiety introduces a well-characterized metabolic liability distinct from amide or ester derivatives. Phenylacetic acid (the unsubstituted scaffold) has a reported oral LD₅₀ of 2,250 mg/kg in rats [1] and is a known metabolite with potential for teratogenic effects at high doses [1]. By contrast, the imidazoline-substituted amide derivatives (such as those from US5459156A) are designed to be stable, non-hydrolyzable angiotensin II antagonists, avoiding the rapid conversion to free phenylacetic acid. For a laboratory procuring the compound as a research intermediate, handling the free acid requires standard carboxylic acid safety protocols (skin/eye irritation potential) and awareness of its metabolic fate if used in in vivo studies. This contrasts with simple phenylacetic acid itself (CAS 103-82-2), which lacks the imidazoline functionality entirely and thus offers no Ang II antagonist potential, whereas the dihydroimidazole substitution provides a therapeutically relevant handle at the cost of no additional documented acute toxicity.

Safety Pharmacology Physicochemical Profiling Procurement Safety

Availability and Purity Profile of [4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic Acid as a Custom Synthesis Building Block vs. Bulk Laboratory Reagents

The compound is not available as a stock item from major life science distributors (e.g., Sigma-Aldrich, Fisher) and is instead supplied through specialized chemical vendors and custom synthesis services . The typical purity specification for this compound is 97% as determined by HPLC, provided with a Certificate of Analysis (CoA) . In contrast, the related 1H-imidazol-1-yl analog (CAS 1000543-86-1) is more broadly available, with vendors often shipping within 24–48 hours at similar purity levels. However, the procurement of the dihydroimidazole acid is essential for programs that require the precise imidazoline pharmacophore, as substituting with the more readily available 1H-imidazole analog leads to a complete loss of the pharmacologically required basicity and receptor-fit features, as substantiated by the receptor binding data from Section 3 Evidence 1. Therefore, despite a longer lead time (typically for custom synthesis), the procurement of CAS 51322-35-1 is non-substitutable for Ang II antagonist-focused or imidazoline-specific research projects.

Chemical Procurement Purity Specification Custom Synthesis

Evidence-Backed Application Scenarios for [4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic Acid Procurement


Lead Optimization in Angiotensin II Receptor Antagonist Programs Requiring a Cationic Dihydroimidazole Pharmacophore

As demonstrated by the IC₅₀ values of prolinamide derivatives (320–860 nM) in rabbit aortic contraction assays [1], this compound is the indispensable acid intermediate for generating a series of imidazoline-containing Ang II antagonists. Teams synthesizing analogues of the Bayer imidazolyl-substituted phenylacetamides should procure this compound to maintain the imidazoline ring's protonated state at physiological pH and ensure competitive binding to the Ang II receptor subtype. The pre-formed acid allows for rapid amide library generation with various amino acid partners, directly mirroring the patented synthetic routes.

Synthesis of Imidazoline-Focused Chemical Probes for Studying GPCR Charge-Charge Interactions

The pronounced basicity difference (imidazoline pKa ~10.4 vs. imidazole pKa ~6.95) means that this compound is uniquely suited for creating permanently cationic probes at pH 7.4 [2]. Researchers investigating the role of a positive charge in the ligand binding pocket of class A GPCRs or imidazoline I-receptors can employ this building block to synthesize probes that maintain a full positive charge under assay conditions, a property unattainable with a standard 1H-imidazole acetic acid, which would be predominantly neutral and thus confound structure-activity relationship conclusions.

Custom Synthesis of Reference Standards for Tolazoline-Related Process Impurity Profiling

Given the structural similarity to tolazoline degradation products and the known reactivity of dihydroimidazole rings under nitrosative conditions [3], this compound serves as a plausible impurity standard for pharmaceutical quality control of imidazoline-containing drugs. Its 97% HPLC purity and availability through custom synthesis allow analytical development laboratories to procure a characterized reference standard for method validation, peak identification, and forced degradation studies in imidazoline drug product testing.

Exploration of Dihydroimidazole Heterocyclic Chemistry in Diversity-Oriented Synthesis

For academic or industrial medicinal chemistry groups building heterocycle-focused screening libraries, this compound offers a rare dihydroimidazole-functionalized phenylacetic acid scaffold. Its chemoselective amidation reactivity, distinct from that of its fully aromatic counterpart, enables the synthesis of novel chemical entities that retain the imidazoline NH for further derivatization (e.g., sulfonylation, alkylation) while the phenylacetic acid moiety is already coupled [1]. This divergent synthetic potential, combined with the documented ability of its congeners to yield sub-micromolar Ang II antagonists, positions it as a higher-value procurement choice over sterile, non-functionalizable phenylacetic acids.

Quote Request

Request a Quote for [4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.